Cas no 941009-49-0 (5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile)

5-(4-Benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile is a structurally complex heterocyclic compound featuring a benzoylpiperazine moiety linked to an oxazole core with a conjugated ethenyl bridge. The presence of electron-rich dimethoxyphenyl and electron-withdrawing nitrile groups enhances its potential as an intermediate in medicinal chemistry, particularly for targeting kinase inhibition or modulating receptor activity. The extended π-conjugation system may contribute to improved binding affinity and selectivity in biological applications. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies in drug discovery. The compound’s stability and defined stereochemistry (E-configuration) ensure reproducibility in research applications.
5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile structure
941009-49-0 structure
Product Name:5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile
CAS No:941009-49-0
MF:C25H24N4O4
MW:444.482465744019
CID:5428640
PubChem ID:16647425
Update Time:2025-05-30

5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(4-BENZOYLPIPERAZIN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
    • STK874693
    • 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
    • VU0609886-1
    • 941009-49-0
    • 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
    • (E)-5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxystyryl)oxazole-4-carbonitrile
    • F3309-0451
    • AKOS001558504
    • 5-(4-Benzoyl-1-piperazinyl)-2-[2-(3,4-dimethoxyphenyl)ethenyl]-4-oxazolecarbonitrile
    • 5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C25H24N4O4/c1-31-21-10-8-18(16-22(21)32-2)9-11-23-27-20(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3
    • InChI Key: WAHBHHAYPQUJOH-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(C(=O)C3=CC=CC=C3)CC2)=C(C#N)N=C1C=CC1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 444.17975526g/mol
  • Monoisotopic Mass: 444.17975526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 696.4±65.0 °C(Predicted)
  • pka: 0.26±0.10(Predicted)

5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3309-0451-2μmol
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3309-0451-5μmol
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3309-0451-10μmol
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3309-0451-20μmol
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3309-0451-1mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3309-0451-2mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3309-0451-3mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3309-0451-4mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3309-0451-5mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3309-0451-10mg
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
941009-49-0 90%+
10mg
$79.0 2023-04-26

Additional information on 5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile

5-(4-Benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile: A Comprehensive Overview

5-(4-Benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile is a complex organic compound with the CAS Registry Number 941009-49-0. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential bioactivity. The molecule incorporates several functional groups, including a piperazine ring, a benzoyl group, a dimethoxyphenyl group, and an oxazole ring, which collectively contribute to its diverse chemical properties.

The piperazine ring in this compound is a six-membered saturated ring containing two nitrogen atoms. Piperazine derivatives are well-known for their ability to act as ligands in various biological systems, particularly in the context of G-protein coupled receptors (GPCRs). The presence of the benzoyl group further enhances the molecule's lipophilicity, which is crucial for its potential interaction with cellular membranes and intracellular targets. The dimethoxyphenyl group introduces additional electronic and steric effects, which can modulate the compound's pharmacokinetic properties and bioavailability.

Recent studies have highlighted the importance of oxazole rings in medicinal chemistry due to their ability to act as hydrogen bond donors or acceptors. In this compound, the oxazole ring is substituted with a nitrile group at the 4-position, which adds electron-withdrawing effects and can influence the molecule's reactivity and selectivity. The overall structure of this compound suggests that it may exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have recently explored the use of similar compounds in targeting specific enzymes and receptors involved in various disease pathways. For instance, studies have shown that piperazine-containing compounds can inhibit kinases and other enzymes associated with cancer progression. The incorporation of the dimethoxyphenyl group may further enhance the compound's selectivity by increasing its affinity for specific binding sites.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and regioselectivity. Key steps include the formation of the piperazine ring through reductive amination or other cyclization techniques, followed by subsequent substitutions to introduce the benzoyl and dimethoxyphenyl groups. The final step involves constructing the oxazole ring via a nucleophilic aromatic substitution or other cyclization methods.

In terms of pharmacokinetics, this compound's properties suggest that it may have favorable absorption and distribution characteristics. The presence of multiple hydrophobic groups could improve its solubility in lipid-rich environments, while the polar groups may facilitate its transport across cellular membranes. However, further studies are required to fully understand its pharmacokinetic profile and potential for in vivo applications.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of compounds like this one with greater accuracy. By employing molecular docking simulations and machine learning algorithms, scientists can identify potential targets for this compound and optimize its structure for improved efficacy. For example, studies have suggested that this compound may interact with histone deacetylases (HDACs), which are enzymes implicated in epigenetic regulation and cancer development.

Another area of interest is the potential use of this compound as a building block for more complex molecules. Its modular structure allows for easy modification at various positions, enabling researchers to explore a wide range of structural analogs. This flexibility is particularly valuable in drug discovery programs where iterative optimization is often required to achieve desired therapeutic outcomes.

In conclusion, 5-(4-benzoylpiperazin-1-yl)-2-(E)-2-(3,4-dimethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile represents a promising candidate for further exploration in medicinal chemistry. Its unique combination of functional groups and structural features positions it as a valuable tool for investigating novel therapeutic strategies. As research continues to uncover its full potential, this compound may pave the way for innovative treatments across various disease areas.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.